molecular formula C24H26N2O7S B2824677 methyl 4-(4-hydroxy-3-methoxyphenyl)-2-oxo-6-[(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)methyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 931720-33-1

methyl 4-(4-hydroxy-3-methoxyphenyl)-2-oxo-6-[(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)methyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B2824677
CAS No.: 931720-33-1
M. Wt: 486.54
InChI Key: YLDCLXFMCLXYHA-UHFFFAOYSA-N
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Description

methyl 4-(4-hydroxy-3-methoxyphenyl)-2-oxo-6-[(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)methyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(4-hydroxy-3-methoxyphenyl)-2-oxo-6-[(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)methyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multiple steps. The starting materials are often commercially available or can be synthesized through known procedures. The key steps in the synthesis include:

    Formation of the Tetrahydropyrimidine Ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the Sulfonyl Group: This step involves the reaction of the tetrahydropyrimidine intermediate with a sulfonylating agent.

    Attachment of the Naphthalenyl Group: This step can be carried out through a coupling reaction, such as a Suzuki or Heck reaction.

    Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

methyl 4-(4-hydroxy-3-methoxyphenyl)-2-oxo-6-[(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)methyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution.

    Hydrolysis: Acidic or basic conditions can be used, with reagents such as hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction of the carbonyl groups would yield alcohols.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a biochemical probe to study enzyme activity or protein interactions.

    Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of methyl 4-(4-hydroxy-3-methoxyphenyl)-2-oxo-6-[(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)methyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate would depend on its specific application. For example, if it is used as a therapeutic agent, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a biological effect. The exact pathways involved would require further investigation through experimental studies.

Comparison with Similar Compounds

methyl 4-(4-hydroxy-3-methoxyphenyl)-2-oxo-6-[(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)methyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of functional groups, which can confer distinct chemical and biological properties.

Properties

IUPAC Name

methyl 4-(4-hydroxy-3-methoxyphenyl)-2-oxo-6-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonylmethyl)-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O7S/c1-32-20-12-16(8-10-19(20)27)22-21(23(28)33-2)18(25-24(29)26-22)13-34(30,31)17-9-7-14-5-3-4-6-15(14)11-17/h7-12,22,27H,3-6,13H2,1-2H3,(H2,25,26,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLDCLXFMCLXYHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2C(=C(NC(=O)N2)CS(=O)(=O)C3=CC4=C(CCCC4)C=C3)C(=O)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O7S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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